molecular formula C25H24BrNO6 B10951706 methyl 2-amino-4-{3-[(3-bromophenoxy)methyl]-4-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

methyl 2-amino-4-{3-[(3-bromophenoxy)methyl]-4-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Cat. No.: B10951706
M. Wt: 514.4 g/mol
InChI Key: OEKMISGXZVMBOC-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-{3-[(3-bromophenoxy)methyl]-4-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chromene core, a bromophenoxy group, and a methoxyphenyl group.

Preparation Methods

The synthesis of methyl 2-amino-4-{3-[(3-bromophenoxy)methyl]-4-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the chromene core, followed by the introduction of the amino group, the bromophenoxy group, and the methoxyphenyl group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Methyl 2-amino-4-{3-[(3-bromophenoxy)methyl]-4-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-amino-4-{3-[(3-bromophenoxy)methyl]-4-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Methyl 2-amino-4-{3-[(3-bromophenoxy)methyl]-4-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its complex structure, which provides a diverse range of chemical and biological properties.

Properties

Molecular Formula

C25H24BrNO6

Molecular Weight

514.4 g/mol

IUPAC Name

methyl 2-amino-4-[3-[(3-bromophenoxy)methyl]-4-methoxyphenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate

InChI

InChI=1S/C25H24BrNO6/c1-30-19-10-9-14(11-15(19)13-32-17-6-3-5-16(26)12-17)21-22-18(28)7-4-8-20(22)33-24(27)23(21)25(29)31-2/h3,5-6,9-12,21H,4,7-8,13,27H2,1-2H3

InChI Key

OEKMISGXZVMBOC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(CCCC3=O)OC(=C2C(=O)OC)N)COC4=CC(=CC=C4)Br

Origin of Product

United States

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